1,3-Dichloro-5-(methoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 1 and 3 positions and a methoxymethyl group at the 5 position. Its molecular formula is , and it has a molecular weight of approximately 191.05 g/mol. The presence of both halogen substituents and the methoxymethyl group contributes to its unique chemical properties, making it of interest in various fields, including organic synthesis and medicinal chemistry .
There is no scientific literature available on the mechanism of action of 1,3-Dichloro-5-(methoxymethyl)benzene. This suggests that it is likely not a well-studied compound and may not have a known biological function.
Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide for nucleophilic substitution, potassium permanganate or chromium trioxide for oxidation, and palladium on carbon in the presence of hydrogen gas for reduction.
Several synthesis methods are available for producing 1,3-Dichloro-5-(methoxymethyl)benzene:
1,3-Dichloro-5-(methoxymethyl)benzene finds applications in various domains:
Several compounds share structural similarities with 1,3-Dichloro-5-(methoxymethyl)benzene. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3-Dichloro-5-methylbenzene | Two chlorines on benzene; methyl group | Lacks methoxymethyl; different reactivity profile |
1,3-Dichloro-5-chloromethylbenzene | Two chlorines on benzene; chloromethyl group | Chloromethyl group alters reactivity |
1,3-Dichloro-5-ethoxymethylbenzene | Two chlorines on benzene; ethoxymethyl group | Ethoxy group changes solubility and reactivity |
The unique combination of chlorine substituents and the methoxymethyl group distinguishes 1,3-Dichloro-5-(methoxymethyl)benzene from its analogs. This distinct structure may enhance its efficacy in specific applications within both chemical synthesis and biological research .